(3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
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Overview
Description
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include sulfur-containing compounds and nitrogen sources. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Industrial methods may also involve continuous flow processes and the use of automated systems to monitor and control the reactions.
Chemical Reactions Analysis
Types of Reactions
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Scientific Research Applications
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tetrahydrothiophene: A sulfur-containing heterocycle with similar structural features.
Pyrazine: A nitrogen-containing heterocycle that shares some structural similarities.
Dithiazole: A sulfur and nitrogen-containing heterocycle with related chemical properties.
Uniqueness
(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3’,4’-d]pyrazine-5,10(3H,8H)-dione is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H10N2O2S2 |
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Molecular Weight |
230.3 g/mol |
IUPAC Name |
(3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
InChI |
InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
IBBKEOUUWVDDIT-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N3CSC[C@H]3C(=O)N2CS1 |
Canonical SMILES |
C1C2C(=O)N3CSCC3C(=O)N2CS1 |
Origin of Product |
United States |
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